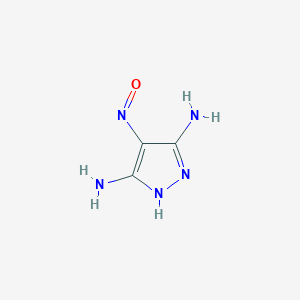
3,5-Diamino-4H-pyrazol-4-one oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diamino-4H-pyrazol-4-one oxime typically involves the reaction of hydrazine derivatives with suitable precursors under controlled conditions. One common method includes the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The use of advanced analytical techniques, such as infrared spectroscopy and mass spectrometry, ensures the quality and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Diamino-4H-pyrazol-4-one oxime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of amino and oxime groups, which can participate in different chemical transformations .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitroso derivatives, while reduction reactions can produce amine derivatives. Substitution reactions often result in halogenated pyrazole compounds .
Wissenschaftliche Forschungsanwendungen
3,5-Diamino-4H-pyrazol-4-one oxime has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3,5-diamino-4H-pyrazol-4-one oxime involves its interaction with molecular targets through hydrogen bonding and π–π stacking interactions. These interactions are facilitated by the amino and oxime groups, which can form strong bonds with various substrates. The compound’s ability to participate in non-covalent interactions makes it effective in stabilizing energetic materials and enhancing their performance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,6-Trinitrotoluene (TNT)
- 1,3,5-Trinitro-1,3,5-triazine (RDX)
- Hexanitrohexaazaisowurtzitane (CL-20)
Comparison
Compared to these well-known energetic materials, 3,5-diamino-4H-pyrazol-4-one oxime offers several unique advantages. It has higher thermal stability and lower sensitivity to mechanical and thermal stimuli, making it a safer alternative for various applications. Additionally, its nitrogen-rich structure provides a higher energy density, which is beneficial for the design and synthesis of novel energetic materials .
Eigenschaften
Molekularformel |
C3H5N5O |
|---|---|
Molekulargewicht |
127.11 g/mol |
IUPAC-Name |
4-nitroso-1H-pyrazole-3,5-diamine |
InChI |
InChI=1S/C3H5N5O/c4-2-1(8-9)3(5)7-6-2/h(H5,4,5,6,7) |
InChI-Schlüssel |
UXYQMXTVMIBLLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(NN=C1N)N)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxy-6-methyl-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione](/img/structure/B15208763.png)
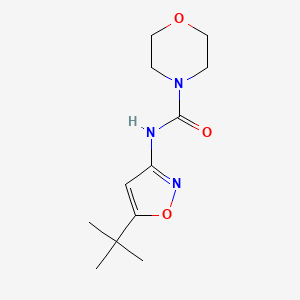
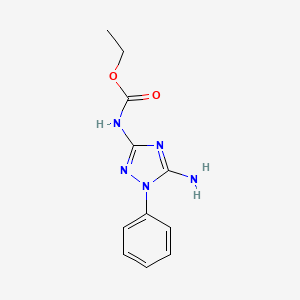
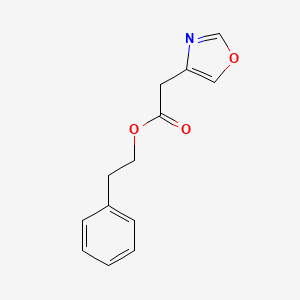
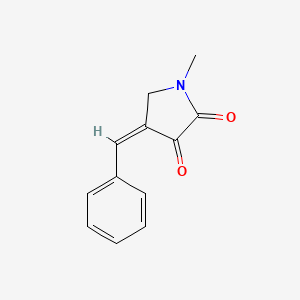
![3-fluoro-N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B15208801.png)
![3-(Tetrahydrofuran-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15208802.png)
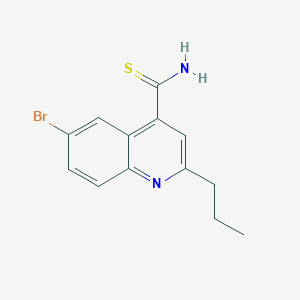
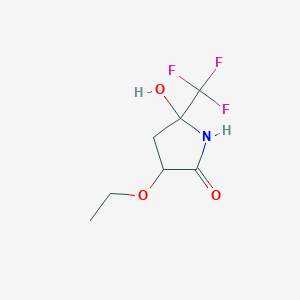
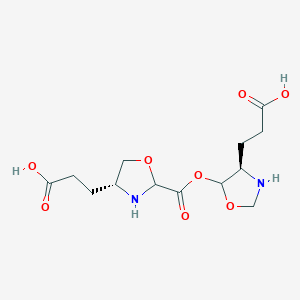
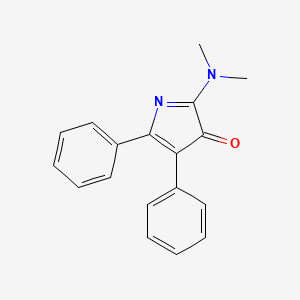

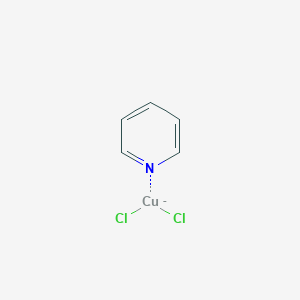
![1H-Pyrrole-2,5-dione, 1-[(4-iodophenyl)amino]-](/img/structure/B15208835.png)
